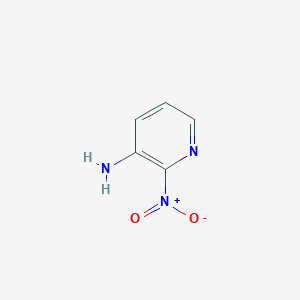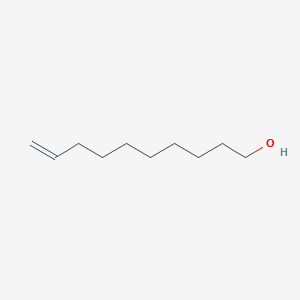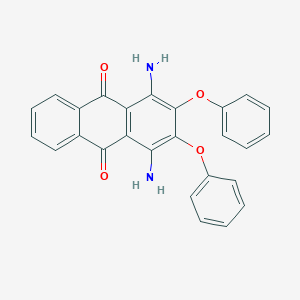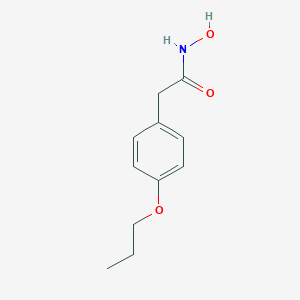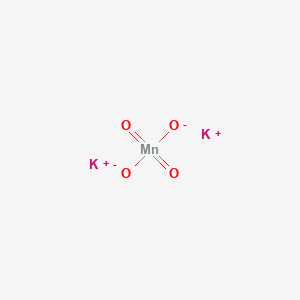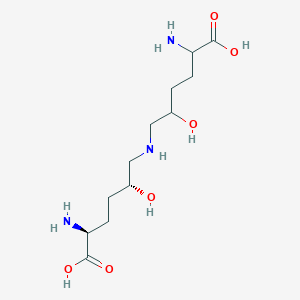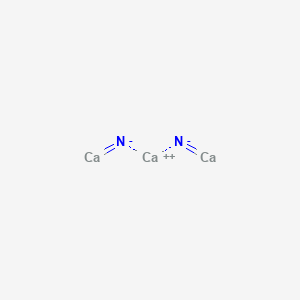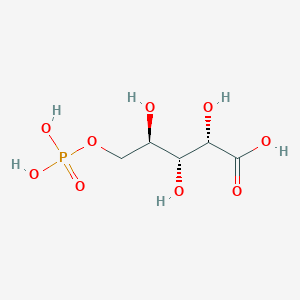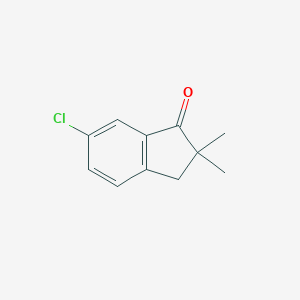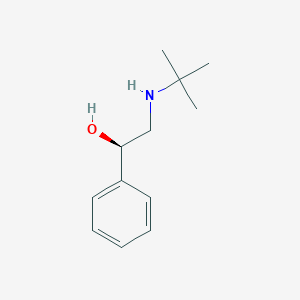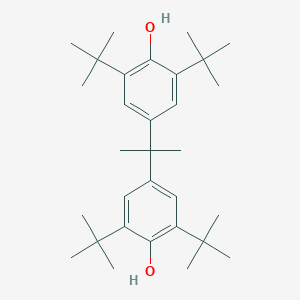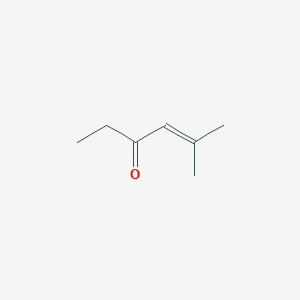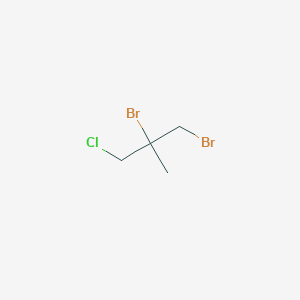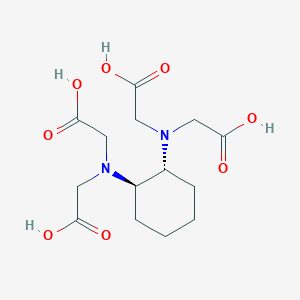
Tantalum trialuminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, compound with tantalum (3:1), also known as tantalum aluminide, is a chemical compound consisting of aluminum and tantalum in a 3:1 ratio. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is typically used in high-temperature environments due to its excellent thermal stability and resistance to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum, compound with tantalum (3:1), can be achieved through various synthetic routes. One common method involves the reduction of tantalum pentachloride (TaCl5) with aluminum powder in a high-temperature environment. The reaction typically occurs in an inert atmosphere to prevent oxidation:
3Al+TaCl5→Al3Ta+3AlCl3
Another method involves the direct combination of aluminum and tantalum powders at high temperatures, often in a vacuum or inert gas environment to prevent contamination:
3Al+Ta→Al3Ta
Industrial Production Methods
Industrial production of aluminum, compound with tantalum (3:1), often involves the use of advanced metallurgical techniques such as powder metallurgy. This method includes mixing aluminum and tantalum powders, compacting them into a desired shape, and then sintering at high temperatures to form a solid compound. The process ensures uniform distribution of the elements and enhances the material’s mechanical properties.
Chemical Reactions Analysis
Types of Reactions
Aluminum, compound with tantalum (3:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to high temperatures in the presence of oxygen, the compound forms a protective oxide layer, which enhances its resistance to further oxidation.
Reduction: The compound can be reduced back to its elemental forms under specific conditions, such as in the presence of strong reducing agents like hydrogen gas.
Substitution: In certain chemical environments, aluminum in the compound can be substituted by other metals, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures (above 1000°C) in an oxygen-rich environment.
Reduction: Requires strong reducing agents like hydrogen gas or lithium aluminum hydride (LiAlH4) at elevated temperatures.
Substitution: Can be achieved using metal halides or other reactive metal compounds in a controlled environment.
Major Products Formed
Oxidation: Forms aluminum oxide (Al2O3) and tantalum oxide (Ta2O5).
Reduction: Produces elemental aluminum and tantalum.
Substitution: Results in new intermetallic compounds with altered properties.
Scientific Research Applications
Aluminum, compound with tantalum (3:1), has a wide range of scientific research applications due to its unique properties.
Chemistry: Used as a catalyst in various chemical reactions, particularly in high-temperature processes.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and resistance to corrosion.
Medicine: Explored for use in medical devices that require high strength and stability.
Industry: Widely used in aerospace and automotive industries for components that must withstand extreme temperatures and mechanical stress.
Mechanism of Action
The mechanism by which aluminum, compound with tantalum (3:1), exerts its effects is primarily through its thermal stability and resistance to oxidation. The compound forms a protective oxide layer when exposed to high temperatures, which prevents further degradation. This property is particularly valuable in high-temperature applications where material stability is crucial.
Comparison with Similar Compounds
Similar Compounds
Tantalum carbide (TaC): Known for its extreme hardness and high melting point.
Tantalum nitride (TaN): Used in microelectronics for its excellent electrical conductivity and resistance to corrosion.
Aluminum oxide (Al2O3): Widely used as an abrasive and in refractory materials due to its hardness and thermal stability.
Uniqueness
Aluminum, compound with tantalum (3:1), is unique in its combination of properties from both aluminum and tantalum. It offers a balance of lightweight characteristics from aluminum and high-temperature stability from tantalum, making it suitable for specialized applications where both properties are required.
Properties
CAS No. |
12004-76-1 |
|---|---|
Molecular Formula |
AlTa |
Molecular Weight |
207.9294 g/mol |
IUPAC Name |
aluminum;tantalum |
InChI |
InChI=1S/Al.Ta |
InChI Key |
LNGCCWNRTBPYAG-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Al].[Ta] |
Canonical SMILES |
[Al].[Ta] |
| 12004-76-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


